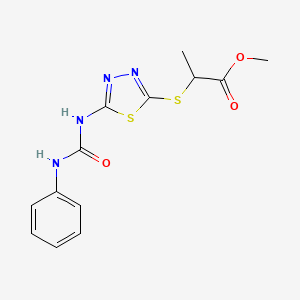

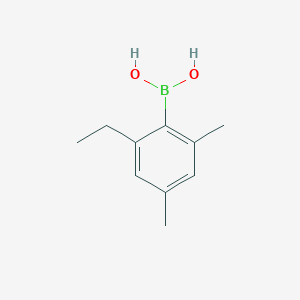

![molecular formula C13H14F3N5O6 B2916281 2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid CAS No. 1638487-44-1](/img/structure/B2916281.png)

2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . Information on the synthesis of “2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid” is not available.Molecular Structure Analysis

The molecular structure of trifluoroacetic acid is based on structures generated from information available in ECHA’s databases . The structure of “2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid” is not available.Physical And Chemical Properties Analysis

Trifluoroacetic acid is a colorless liquid with a vinegar-like odor. It has a molar mass of 114.023 g·mol−1, a density of 1.489 g/cm3 at 20 °C, a melting point of −15.4 °C, and a boiling point of 72.4 °C . The physical and chemical properties of “2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid” are not available.Scientific Research Applications

1. Analytical Methodologies

- Enhancing Signal Sensitivity in Bioanalysis : Trifluoroacetic acid (TFA) is used in hydrophilic interaction chromatography-electrospray tandem mass spectrometry for bioanalysis of basic compounds. Methods to minimize the negative effect of TFA, such as adding acetic acid or propionic acid to mobile phases, enhance signal sensitivity for high-throughput analysis in pre-clinical and clinical studies (Shou & Naidong, 2005).

2. Synthesis of Heterocyclic Compounds

- Synthesis of Pyrrolo[2,1-b]thiazoles : Utilizing the compound in the synthesis of pyrrolo[2,1-b]thiazoles, highlighting the versatility in creating diverse heterocyclic systems (Tverdokhlebov et al., 2003).

- Creating 2-(purin-6-yl)acetoacetic Acid Ethyl Esters : The compound is effective in synthesizing various derivatives of 6-halopurine, demonstrating a broad applicability in creating functionalized purines (Qu et al., 2009).

3. Chiral Separations in Pharmaceutical Analysis

- Enantioseparation of Chiral Compounds : The compound is crucial in the high-performance liquid chromatography methodology for enantiomeric separations of 3-phenylacetylamino-2,6-piperidinedione, a peptide derivative used in cancer research (Tang et al., 1996).

4. Immunobiological Applications

- Synthesis of Immunostimulatory Compounds : 2-Amino-3-(purin-9-yl)propanoic acids and their derivatives, synthesized using this compound, have shown potential in enhancing secretion of chemokines and augmenting nitric oxide biosynthesis, indicating applications in immunomodulation (Doláková et al., 2005).

5. Antibacterial Research

- Synthesis of Compounds with Antibacterial Activity : The compound is used in synthesizing derivatives with potent antibacterial activity against various Gram-positive and Gram-negative bacteria, highlighting its role in developing new antibacterial agents (Karai et al., 2017).

Safety and Hazards

Trifluoroacetic acid is highly corrosive. It may be harmful if inhaled, cause severe skin burns and eye damage, and may cause respiratory irritation. It may also cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . The safety and hazards of “2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid” are not available.

properties

IUPAC Name |

2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4.C2HF3O2/c1-5(2)9(19)14-11-13-8-7(10(20)15-11)12-4-16(8)3-6(17)18;3-2(4,5)1(6)7/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,19,20);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEIVXPDFHYFIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2916198.png)

![7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916200.png)

![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)

![N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2916210.png)

![7-(4-butylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2916211.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916216.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2916217.png)

![N-propyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2916218.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2916220.png)